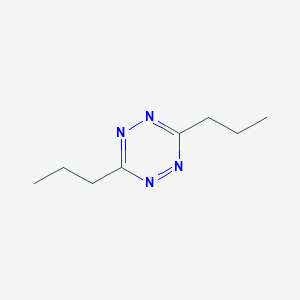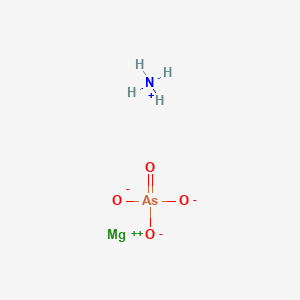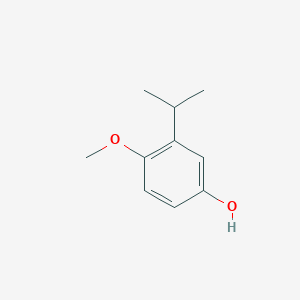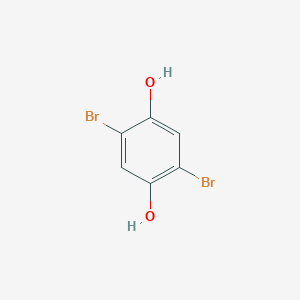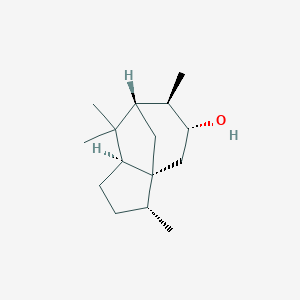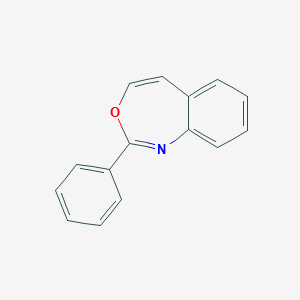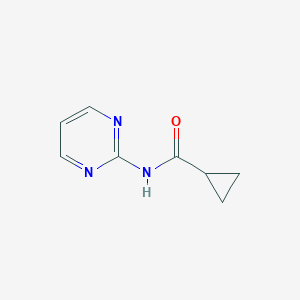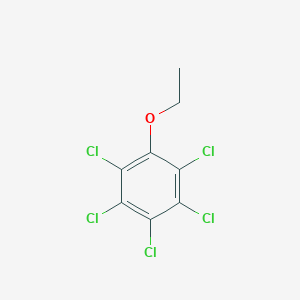
Pentachlorophenetole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenetole (PCPE) is a chemical compound that belongs to the class of chlorinated phenols. It is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. PCPE is synthesized by the reaction of pentachlorophenol (PCP) with ethylene oxide in the presence of a catalyst.
Wirkmechanismus
Pentachlorophenetole exerts its toxic effects by disrupting the normal functioning of various biological processes. It inhibits the activity of enzymes involved in the metabolism of xenobiotics, leading to the accumulation of toxic metabolites in the body. Pentachlorophenetole also disrupts the function of cell membranes and causes oxidative stress, leading to cell damage and death.
Biochemische Und Physiologische Effekte
Pentachlorophenetole has been shown to induce a wide range of biochemical and physiological effects in living organisms. It causes liver damage, kidney damage, and lung damage in experimental animals. Pentachlorophenetole also affects the immune system, causing immunosuppression and increasing the susceptibility to infections. It has been shown to cause reproductive and developmental toxicity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Pentachlorophenetole is a useful tool for investigating the mechanism of action of various biological processes. It is relatively easy to synthesize and has a high purity. Pentachlorophenetole is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Pentachlorophenetole is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments involving living organisms due to its toxic effects.
Zukünftige Richtungen
There are several future directions for the use of Pentachlorophenetole in scientific research. One area of interest is the development of new analytical methods for the detection and quantification of PCP and its derivatives in environmental samples. Another area of interest is the investigation of the mechanism of action of Pentachlorophenetole and its derivatives on various biological processes. Finally, there is a need for the development of new compounds that can be used as alternatives to Pentachlorophenetole in scientific research.
Synthesemethoden
Pentachlorophenetole is synthesized by the reaction of PCP with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of Pentachlorophenetole is an important step in the preparation of various PCP derivatives that are used in scientific research.
Wissenschaftliche Forschungsanwendungen
Pentachlorophenetole is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. It is used as a model compound for studying the toxic effects of PCP and other chlorinated phenols on living organisms. Pentachlorophenetole is also used as a reference compound for the development of analytical methods for the detection and quantification of PCP and its derivatives in environmental samples.
Eigenschaften
CAS-Nummer |
10463-10-2 |
|---|---|
Produktname |
Pentachlorophenetole |
Molekularformel |
C8H5Cl5O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-ethoxybenzene |
InChI |
InChI=1S/C8H5Cl5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI-Schlüssel |
YXNDWTIYDLVODL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
10463-10-2 |
Synonyme |
1,2,3,4,5-Pentachloro-6-ethoxybenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



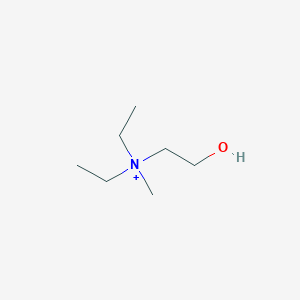
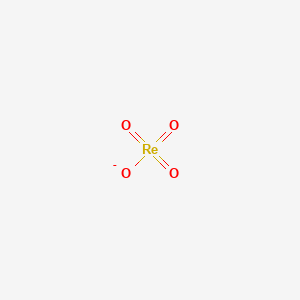
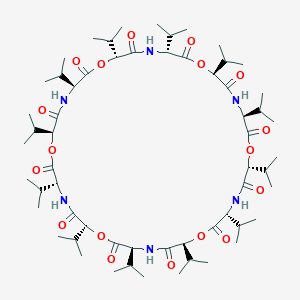
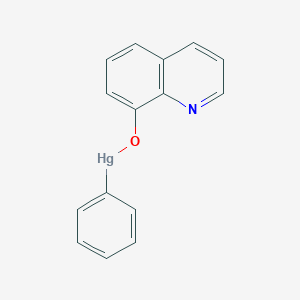
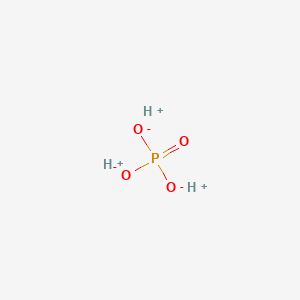
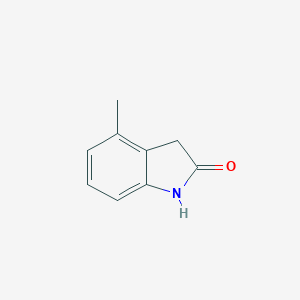
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
